(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid
Overview
Description
(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid is an organic compound with the molecular formula C3H4BF3O2 and a molecular weight of 139.87 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,3-Trifluoroprop-1-en-2-yl)boronic acid typically involves the reaction of 2-bromo-3,3,3-trifluoropropene with trimethyl borate in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: It can be reduced to form boron-containing hydrocarbons.
Substitution: The trifluoropropenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include boronic esters, boronic acids, and substituted trifluoropropenyl derivatives .
Scientific Research Applications
(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is studied for its potential use in the development of boron-containing drugs and as a probe for biological systems.
Medicine: Research is ongoing to explore its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3,3,3-Trifluoroprop-1-en-2-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This property is exploited in the design of enzyme inhibitors and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoropropene: A related compound with similar trifluoropropenyl group but lacking the boronic acid functionality.
Trifluoromethylboronic acid: Another boronic acid derivative with a trifluoromethyl group instead of the trifluoropropenyl group.
Uniqueness
(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid is unique due to its combination of the trifluoropropenyl group and boronic acid functionality, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
3,3,3-trifluoroprop-1-en-2-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BF3O2/c1-2(4(8)9)3(5,6)7/h8-9H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVDLRLOSUDCMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(=C)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382208 | |
Record name | (3,3,3-Trifluoroprop-1-en-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357274-85-2 | |
Record name | (3,3,3-Trifluoroprop-1-en-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (3,3,3-trifluoroprop-1-en-2-yl)boronic acid in the synthesis of isochromanes and isothiochromanes?
A1: this compound acts as a crucial reagent in the synthesis of α-(trifluoromethyl)styrenes, which are precursors to isochromanes and isothiochromanes. The research demonstrates that this boronic acid derivative reacts with aryl iodides in a coupling reaction to efficiently produce the desired α-(trifluoromethyl)styrenes []. These styrenes, bearing a nucleophilic oxygen or sulfur atom tethered at the ortho position, then undergo intramolecular cyclization under basic conditions. This cyclization leads to the formation of 4-trifluoromethyl- or 4-difluoromethylene-substituted isochromanes and isothiochromanes [].
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